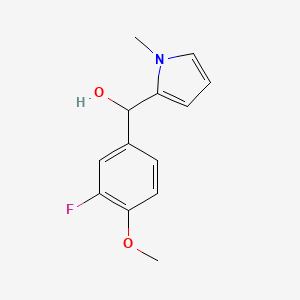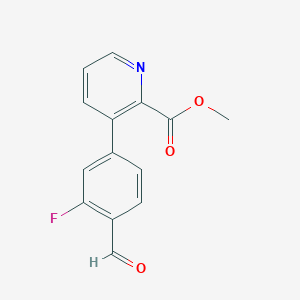
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a formyl group, and a pyridine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired fluorinated compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of selective fluorinating agents such as Selectfluor®.
化学反応の分析
Types of Reactions
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by electron-withdrawing groups and the presence of a heteroatom in the ring.
Major Products
Oxidation: Methyl 3-(3-fluoro-4-carboxyphenyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(3-fluoro-4-hydroxymethylphenyl)pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Similar structure but lacks the formyl group.
Methyl 3-(4-fluorophenyl)pyridine-2-carboxylate: Similar structure but lacks the formyl group and has the fluorine atom in a different position.
Uniqueness
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
920511-15-5 |
|---|---|
分子式 |
C14H10FNO3 |
分子量 |
259.23 g/mol |
IUPAC名 |
methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H10FNO3/c1-19-14(18)13-11(3-2-6-16-13)9-4-5-10(8-17)12(15)7-9/h2-8H,1H3 |
InChIキー |
ZBENYIVJERUTID-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC(=C(C=C2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
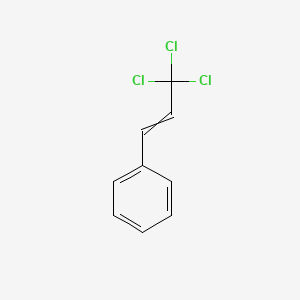
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
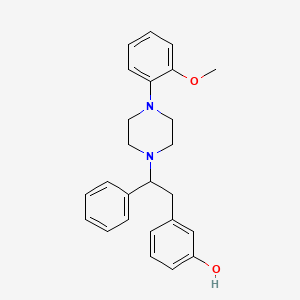
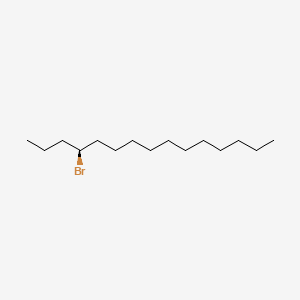
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
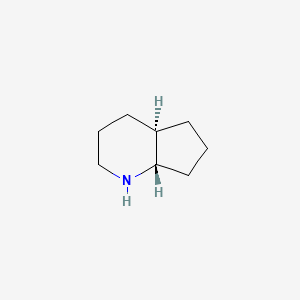
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
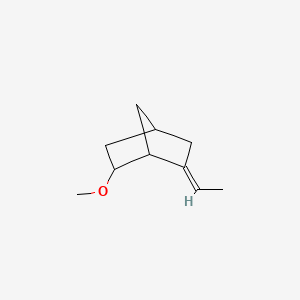
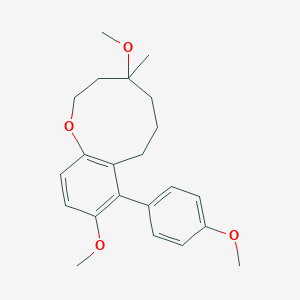
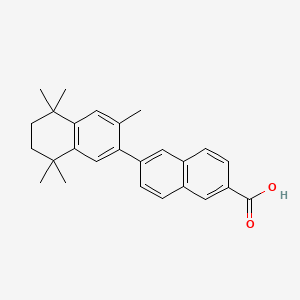
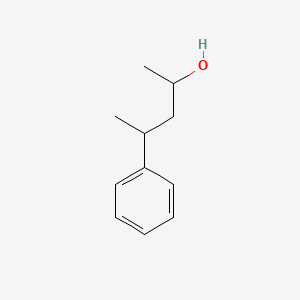
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)
